molecular formula C25H32N4O4 B2715379 N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 921923-95-7

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2715379
CAS RN: 921923-95-7
M. Wt: 452.555
InChI Key: PMSOQCHXLBJUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O4 and its molecular weight is 452.555. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Binding

Studies on molecular interactions of specific compounds, like the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into how complex molecules bind to receptors and their potential implications in medicinal chemistry. Such research often involves conformational analysis and the development of pharmacophore models to understand the binding interactions between compounds and receptors (Shim et al., 2002).

Catalysis and Synthetic Applications

Research on nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands explores their application in the catalytic oligomerization of ethylene. These studies provide valuable insights into the synthesis of complex molecules and their potential industrial applications, demonstrating how specific ligand architectures can influence catalytic activity and selectivity (Speiser et al., 2004).

Asymmetric Synthesis and Organic Transformation

The asymmetric hydrovinylation of 1-methylenetetralines, leading to the synthesis of enantiopure benzomorphans, showcases the application of complex molecules in organic synthesis, highlighting the utility of catalytic reactions in achieving high enantiopurity and structural diversity in organic compounds (Lim & RajanBabu, 2011).

Synthetic Methodologies for Heterocyclic Compounds

The development of synthetic routes for compounds like AFDX-type with affinity to muscarinic M2-receptor illustrates the importance of novel synthetic methodologies in creating molecules with specific biological activities. This research underlines the potential of such compounds in therapeutic applications and drug discovery (Holzgrabe & Heller, 2003).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-28-13-10-18-14-17(6-8-20(18)28)21(29-11-4-5-12-29)16-26-24(30)25(31)27-19-7-9-22(32-2)23(15-19)33-3/h6-9,14-15,21H,4-5,10-13,16H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSOQCHXLBJUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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